2-Ethylthiopropene
Description
2-Ethylthiopropene is a thiophene derivative characterized by a five-membered aromatic ring containing sulfur, with an ethyl group substituted at the 2-position and a propene (allyl) side chain. Thiophene derivatives are widely studied for their electronic properties, reactivity in substitution reactions, and roles as intermediates in drug development .
Properties
Molecular Formula |
C5H10S |
|---|---|
Molecular Weight |
102.20 g/mol |
IUPAC Name |
2-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H10S/c1-4-6-5(2)3/h2,4H2,1,3H3 |
InChI Key |
RBKMVLJKURSLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
*Estimated values based on analogous thiophene derivatives.
Key Observations :
- Substituent Effects: The ethyl group in this compound increases hydrophobicity compared to 2-Methylthiophene, reducing water solubility. This trend aligns with USP-listed impurities, where amino and hydroxyl groups enhance polarity .
- Reactivity : The propene chain in this compound may facilitate electrophilic addition or polymerization, similar to 3-Ethylthiophene’s use in conductive polymers.
Stability and Regulatory Considerations
Thiophene derivatives with alkyl or functionalized side chains (e.g., amino groups) are subject to stringent purity controls in pharmaceuticals. For example, USP guidelines limit impurities like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol to ensure drug safety .
Limitations and Knowledge Gaps
Further experimental studies are needed to confirm its physical properties and reactivity.
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